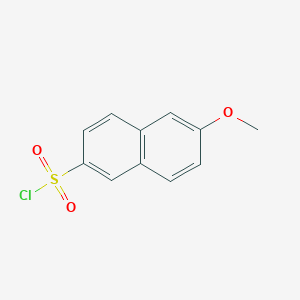

6-methoxynaphthalene-2-sulfonyl Chloride

Description

Properties

IUPAC Name |

6-methoxynaphthalene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO3S/c1-15-10-4-2-9-7-11(16(12,13)14)5-3-8(9)6-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCDJXYAIDWYFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50442835 | |

| Record name | 6-methoxynaphthalene-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56875-59-3 | |

| Record name | 6-methoxynaphthalene-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxynaphthalene-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 6-Methoxynaphthalene-2-sulfonyl Chloride via Chlorosulfonation of 2-Methoxynaphthalene

Executive Summary

6-Methoxynaphthalene-2-sulfonyl chloride is a pivotal intermediate in organic and medicinal chemistry, serving as a versatile building block for complex molecular architectures, particularly in the development of pharmaceutical agents.[1] This guide provides an in-depth, technical walkthrough of its synthesis from the readily available starting material, 2-methoxynaphthalene. The core of this transformation is the electrophilic aromatic substitution reaction of chlorosulfonation. This document elucidates the underlying reaction mechanism, focusing on the principles of regioselectivity that govern the substitution pattern on the naphthalene core. A detailed, field-proven experimental protocol is presented, underscored by a rigorous examination of the critical safety procedures required when handling highly reactive reagents like chlorosulfonic acid. This guide is intended for researchers, chemists, and drug development professionals, offering the necessary theoretical grounding and practical insights to safely and efficiently perform this synthesis.

Mechanistic Deep Dive: The Chlorosulfonation of 2-Methoxynaphthalene

The synthesis of this compound from 2-methoxynaphthalene is a classic example of electrophilic aromatic substitution (EAS). The success of the synthesis hinges on understanding and controlling the regioselectivity of the reaction.

The Electrophile and Reaction Mechanism

Chlorosulfonic acid (ClSO₃H) serves as the potent source of the electrophile. In the reaction medium, it is believed to generate the highly electrophilic sulfur trioxide (SO₃) or a related species, which is the primary agent of sulfonation. The naphthalene ring system, being electron-rich, acts as the nucleophile.[2]

The reaction proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Attack: A π-bond from the electron-rich naphthalene ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Re-aromatization: A base (which can be a solvent molecule or the conjugate base of the acid) abstracts a proton from the carbon atom bearing the new sulfonyl group, restoring the aromaticity of the ring and yielding the sulfonyl chloride product.

The Key to Success: Understanding Regioselectivity

The methoxy group (-OCH₃) at the C-2 position of the naphthalene starting material is a powerful activating group and an ortho, para-director.[3][4] This is due to its ability to donate electron density to the ring via resonance, which stabilizes the positive charge in the arenium ion intermediate.

-

Activating Nature: The lone pairs on the oxygen atom of the methoxy group participate in resonance with the naphthalene π-system, increasing the ring's overall nucleophilicity and making it more reactive towards electrophiles than unsubstituted naphthalene.

-

Directing Effects: When considering the possible sites for electrophilic attack on 2-methoxynaphthalene, the arenium ion intermediates for substitution at the ortho (C-1, C-3) and para (C-6) positions are significantly more stable than for substitution at other positions. This is because resonance structures can be drawn where the positive charge is delocalized onto the oxygen atom of the methoxy group, fulfilling the octet rule for all atoms and providing substantial stabilization.

While electronic effects favor substitution at the C-1, C-3, and C-6 positions, steric hindrance from the methoxy group and the peri-hydrogen at C-8 often disfavors attack at the C-1 position.[5] The reaction conditions can be tuned to favor the thermodynamically more stable product. In the chlorosulfonation of 2-methoxynaphthalene, substitution at the C-6 position is predominantly observed, leading to the desired this compound.

Critical Safety Protocols: Handling Chlorosulfonic Acid

Trustworthiness in the lab begins with safety. Chlorosulfonic acid is a highly corrosive and reactive chemical that demands rigorous safety protocols. Failure to adhere to these measures can result in severe injury or violent, uncontrolled reactions.

Hazard Analysis

| Hazard Type | Description | Mitigation Strategy |

| Extreme Corrosivity | Causes severe skin burns, eye damage, and respiratory tract irritation.[6] | Wear a full acid suit, including a face shield, acid-resistant gloves (e.g., Viton® or thick nitrile), and a lab coat.[7][8] All manipulations must be performed in a certified chemical fume hood. |

| Violent Reactivity with Water | Reacts violently, and potentially explosively, with water, releasing large amounts of heat and toxic gases (HCl and H₂SO₄ mists).[9][10] | NEVER add water to chlorosulfonic acid. [8] Ensure all glassware is scrupulously dry. Use non-aqueous quenching methods or add the reaction mixture to ice with extreme caution. |

| Incompatible Materials | Reacts violently with alcohols, bases, metallic powders, and many organic materials, potentially causing fire or explosion.[10] | Store and handle away from all incompatible materials.[7] Ensure the reaction vessel is clean and free of contaminants. |

Emergency Preparedness

Before starting any work, ensure immediate access to the following:

-

Safety Shower and Eyewash Station: Know their location and how to operate them.

-

Spill Kit: A neutralizer for acid spills (e.g., sodium bicarbonate or calcium carbonate) must be readily available.[9]

-

First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[6]

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated chemical fume hood.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 2-Methoxynaphthalene | 158.20 | 10.0 g | 63.2 | 1.0 |

| Chlorosulfonic Acid | 116.52 | 29.1 g (16.5 mL) | 250 | ~4.0 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - | - |

| Crushed Ice | 18.02 | ~300 g | - | - |

| Saturated NaHCO₃ (aq) | 84.01 | As needed | - | - |

| Brine (Saturated NaCl) | 58.44 | As needed | - | - |

Step-by-Step Synthesis Procedure

-

Reaction Setup:

-

Assemble a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a thermometer, and a pressure-equalizing dropping funnel. Ensure all glassware is oven-dried and assembled under a dry nitrogen or argon atmosphere.

-

Charge the flask with 2-methoxynaphthalene (10.0 g, 63.2 mmol) and dry dichloromethane (100 mL). Stir the mixture until the solid is fully dissolved.

-

-

Chlorosulfonation:

-

Cool the reaction flask to 0-5 °C using an ice-water bath. Rationale: This temperature control is critical to manage the exothermic nature of the reaction and to minimize the formation of unwanted byproducts.

-

Carefully charge the dropping funnel with chlorosulfonic acid (16.5 mL, 250 mmol).

-

Add the chlorosulfonic acid dropwise to the stirred solution over approximately 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous gas evolution (HCl) will be observed.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

-

-

Reaction Workup and Isolation:

-

Prepare a 1 L beaker containing approximately 300 g of crushed ice.

-

With extreme caution , slowly and carefully pour the cold reaction mixture onto the crushed ice with vigorous stirring. This quenching step is highly exothermic and will release residual HCl gas. Rationale: Pouring the reaction mixture into ice hydrolyzes the excess chlorosulfonic acid and precipitates the organic product, which is insoluble in water.

-

Allow the ice to melt completely. The product will precipitate as a solid.

-

Isolate the crude solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake sequentially with cold deionized water (3 x 50 mL), cold saturated sodium bicarbonate solution (2 x 30 mL) until the washings are no longer acidic, and finally with cold deionized water (2 x 50 mL).[11] Rationale: The bicarbonate wash neutralizes any residual acid trapped in the solid.

-

-

Purification and Drying:

-

The crude product can be purified by recrystallization. A mixture of ethanol and water or acetic acid are common solvents for this type of compound.

-

Transfer the washed solid to a clean flask and dissolve it in a minimum amount of hot ethanol. If the solution is colored, charcoal treatment may be necessary.

-

Add water dropwise until persistent turbidity is observed. Re-heat to obtain a clear solution and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

-

Expected Outcome

The final product, this compound, should be obtained as a white to off-white crystalline solid.[12] The expected yield for this procedure is typically in the range of 75-85%.

References

- DuPont. (n.d.). Chlorosulfonic Acid: Storage and Handling.

- Loba Chemie. (2019). CHLOROSULFONIC ACID FOR SYNTHESIS MSDS.

- International Programme on Chemical Safety. (n.d.). ICSC 1039 - CHLOROSULFONIC ACID.

- NOAA. (n.d.). CHLOROSULFONIC ACID - CAMEO Chemicals.

- Concordia University. (n.d.). “SUPERACIDS” SAFETY GUIDELINES.

- Bornholdt, J., Felding, J., Clausen, R. P., & Kristensen, J. L. (2017). Synthesis of sulfonyl chloride substrate precursors. Supplementary Information. Royal Society of Chemistry.

- A2B Chem. (n.d.). This compound.

- Crescent Chemical Company. (n.d.). This compound.

- Fieser, L. F., & Helmkamp, G. K. (1955). 2-Acetyl-6-methoxynaphthalene. Organic Syntheses, 35, 1.

- Kidwell, R. L., Murphy, M., & Darling, S. D. (1973). 6-Methoxy-2-naphthol. Organic Syntheses, 53, 2.

- Reddit. (2025). Does anyone know the mechanism for making 2-methoxynaphthalene from 2-napthol?. r/OrganicChemistry.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 6-Methoxy-2-naphthalenesulfonyl Chloride in Modern Chemical Synthesis. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). Naproxene syntheses: electrophilic aromatic substitution on activated naphthalene. Retrieved from [Link]

- Soderberg, T. (n.d.). Reactions of Arenes: Electrophilic Aromatic Substitution.

-

LibreTexts Chemistry. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Methoxynaphthalene. Retrieved from [Link]

-

ResearchGate. (2002). Shape-Selective Alkylation of 2-Methoxynaphthalene with tert-Butanol over Large-Pore Zeolites. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Mechanism of formation of 2-naphthol red dye (aka Sudan 1). Retrieved from [Link]

- Google Patents. (1984). JPS5951234A - Preparation of 2-acetyl-6-methoxynaphthalene.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. lobachemie.com [lobachemie.com]

- 7. macro.lsu.edu [macro.lsu.edu]

- 8. concordia.ca [concordia.ca]

- 9. ICSC 1039 - CHLOROSULFONIC ACID [chemicalsafety.ilo.org]

- 10. CHLOROSULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. rsc.org [rsc.org]

- 12. This compound;CAS No.:56875-59-3 [chemshuttle.com]

A Comprehensive Technical Guide to the Solubility of 6-Methoxynaphthalene-2-sulfonyl Chloride in Common Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the solubility characteristics of 6-methoxynaphthalene-2-sulfonyl chloride, a key intermediate in organic synthesis and pharmaceutical development.[1] Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation strategies. This document synthesizes theoretical principles with practical, field-proven methodologies to offer a robust resource for laboratory applications.

Executive Summary

This compound is a crystalline solid whose solubility is governed by the interplay between its polar functional groups and its nonpolar aromatic core. This guide outlines its predicted solubility in a range of common organic solvents, provides a detailed experimental protocol for quantitative solubility determination, and discusses the implications of its reactivity, particularly with protic solvents. The methodologies described herein are designed to ensure scientific rigor and reproducibility, forming a self-validating system for solubility assessment.

Molecular Structure and its Influence on Solubility

The solubility of a compound is fundamentally dictated by its molecular structure. This compound possesses a bifunctional nature that complicates simple solubility predictions.

-

Naphthalene Core: The large, nonpolar naphthalene ring system contributes to its solubility in aromatic and some nonpolar solvents.

-

Methoxy Group (-OCH₃): This electron-donating group introduces some polarity.

-

Sulfonyl Chloride Group (-SO₂Cl): This is a highly polar and reactive functional group, enhancing solubility in polar a-protic solvents.[1]

The general principle of "like dissolves like" serves as a primary guideline for predicting solubility.[2] Solvents with similar polarity to this compound are expected to be the most effective.

Caption: Influence of molecular components on solubility.

Theoretical and Practical Solubility Profile

Key Considerations:

-

Reactivity with Protic Solvents: Sulfonyl chlorides are susceptible to nucleophilic attack by protic solvents such as water and alcohols. This results in solvolysis, forming sulfonic acids or sulfonate esters, respectively. Therefore, while the compound may initially dissolve in these solvents, it will concurrently undergo degradation. This reactivity is a critical consideration for its use in synthesis and for long-term storage in solution.

-

Moisture Sensitivity: As indicated by safety data sheets for similar compounds, sulfonyl chlorides are often moisture-sensitive.[5] Experiments should be conducted under anhydrous conditions to ensure the integrity of the compound.

Predicted Solubility in Common Organic Solvents

The following table summarizes the predicted solubility of this compound. This is a qualitative assessment based on chemical principles.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Halogenated | Dichloromethane (DCM), Chloroform | High | The polarity of these solvents is well-suited to dissolve the polar functional groups of the molecule without reacting with the sulfonyl chloride.[4] |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to High | Ethers are relatively polar and can solvate the molecule. THF is generally a better solvent than diethyl ether for moderately polar compounds.[4] |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High | These polar aprotic solvents are expected to effectively dissolve the compound due to strong dipole-dipole interactions. |

| Esters | Ethyl Acetate | Moderate | Ethyl acetate is a moderately polar aprotic solvent and should be a suitable solvent.[4] |

| Aromatic | Toluene, Benzene | Low to Moderate | The nonpolar nature of these solvents is less ideal for solvating the polar sulfonyl chloride and methoxy groups, but the naphthalene core provides some affinity.[4] |

| Polar Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF) | High | These solvents are highly polar and aprotic, making them excellent candidates for dissolving the compound without degradation. |

| Alcohols | Methanol, Ethanol | Soluble (with reaction) | Alcohols are polar and will dissolve the compound, but they are also nucleophiles that will react with the sulfonyl chloride to form sulfonate esters.[4] |

| Nonpolar Alkanes | Hexane, Heptane | Low / Insoluble | The large polarity difference between the compound and these nonpolar solvents results in poor solubility. |

| Water | Water | Insoluble (with reaction) | The compound is largely nonpolar and will have very low water solubility. It will also react with water (hydrolyze) to form the corresponding sulfonic acid.[6][7] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines the equilibrium solubility method, a reliable technique for determining the saturation point of a compound in a solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (anhydrous grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Workflow for Solubility Determination

Caption: Experimental workflow for determining equilibrium solubility.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen solvent (e.g., 5 mL). "Excess" means enough solid remains undissolved at equilibrium.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath (e.g., 25 °C) and stir the slurry vigorously using a magnetic stir bar.

-

Allow the mixture to equilibrate for a sufficient time, typically 24 to 48 hours, to ensure the solution is saturated.

-

-

Sampling and Preparation for Analysis:

-

After equilibration, stop stirring and allow the excess solid to settle for at least 1 hour.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any suspended microcrystals.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC calibration curve).

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.

-

Generate a calibration curve by measuring the analytical response (e.g., peak area from HPLC) for each standard.

-

Analyze the diluted sample from step 3 and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Safety and Handling Considerations

This compound is classified as a corrosive substance. It can cause severe skin burns and eye damage.[8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

-

Handling: Handle in a well-ventilated area or a fume hood. Avoid breathing dust.

-

Moisture: As a sulfonyl chloride, it is reactive with moisture.[5] Store in a tightly sealed container in a dry environment, preferably in a desiccator.

Conclusion

The solubility of this compound is a critical parameter for its effective use in research and development. It exhibits high solubility in polar aprotic and halogenated solvents, moderate solubility in ethers and esters, and low solubility in nonpolar hydrocarbons. Its reactivity with protic solvents like alcohols and water necessitates the use of anhydrous conditions for most applications. The experimental protocol provided in this guide offers a reliable method for obtaining precise quantitative solubility data, enabling researchers to make informed decisions for process optimization and development.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

- Solubility of Organic Compounds. (2023, August 31).

-

1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. (2024, November 19). Chemistry LibreTexts. Retrieved from [Link]

- SAFETY DATA SHEET for 1-(6-Methoxy-2-naphthyl)ethan-1-one. (n.d.).

-

The Role of 6-Methoxy-2-naphthalenesulfonyl Chloride in Modern Chemical Synthesis. (2026, January 15). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- Synthesis of sulfonyl chloride substrate precursors. (n.d.).

-

2-acetyl-6-methoxynaphthalene. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

2-Naphthalenesulfonyl chloride. (n.d.). PubChem. Retrieved from [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved from [Link]

-

4-Methoxybenzenesulfonyl chloride. (n.d.). Solubility of Things. Retrieved from [Link]

- SOLUBILITY DATA SERIES. (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. chem.ws [chem.ws]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Reactivity Profile of 6-Methoxynaphthalene-2-sulfonyl Chloride with Primary Amines

Foreword: Navigating the Nuances of Sulfonamide Synthesis

In the landscape of modern medicinal chemistry and drug development, the sulfonamide functional group remains a cornerstone scaffold. Its prevalence in a wide array of therapeutic agents is a testament to its unique physicochemical properties, which can enhance binding affinity, improve metabolic stability, and modulate solubility. At the heart of sulfonamide synthesis lies the reaction between a sulfonyl chloride and an amine. This guide provides an in-depth exploration of the reactivity of a particularly valuable building block: 6-methoxynaphthalene-2-sulfonyl chloride. Our focus will be on its interactions with primary amines, a reaction that, while seemingly straightforward, is governed by a subtle interplay of electronic and steric factors. As researchers and drug development professionals, a deep, mechanistic understanding of this reaction is not merely academic; it is the foundation for rational reaction design, optimization, and troubleshooting. This document is structured to provide not just protocols, but a causal understanding of the experimental choices we make, empowering you to approach your synthetic challenges with confidence and scientific rigor.

The Protagonist: this compound

This compound is a crystalline solid with the molecular formula C₁₁H₉ClO₃S and a molecular weight of 256.71 g/mol .[1] Its structure, featuring a methoxy-substituted naphthalene core, imparts specific electronic properties to the sulfonyl chloride moiety. The methoxy group at the 6-position is an electron-donating group, which can subtly influence the electrophilicity of the sulfonyl sulfur. This naphthalene scaffold is a common motif in pharmacologically active molecules, making this reagent a key intermediate in the synthesis of various drug candidates.[2]

Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 56875-59-3 | [3] |

| Molecular Formula | C₁₁H₉ClO₃S | [3] |

| Molecular Weight | 256.71 g/mol | [3] |

| Purity | Typically ≥95% | [3] |

| Storage | 2-8 °C | [3] |

The Core Reaction: Nucleophilic Attack and Sulfonamide Formation

The fundamental reaction between this compound and a primary amine is a nucleophilic acyl substitution at the sulfur atom. The lone pair of electrons on the nitrogen of the primary amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. The overall result is the formation of a stable N-substituted-6-methoxynaphthalene-2-sulfonamide and hydrochloric acid (HCl) as a byproduct.

Caption: General mechanism of sulfonamide formation.

This reaction is typically carried out in the presence of a base to neutralize the HCl generated.[4] The choice of base is critical and will be discussed in detail in the subsequent sections.

Key Parameters Governing Reactivity and Selectivity

The success and selectivity of the sulfonylation of primary amines are not guaranteed. Several factors must be carefully controlled to maximize the yield of the desired mono-sulfonated product and minimize side reactions.

The Nature of the Primary Amine: Steric and Electronic Effects

The structure of the primary amine plays a pivotal role in its reactivity.[5]

-

Nucleophilicity: The rate of reaction is directly proportional to the nucleophilicity of the amine. Electron-donating groups on the amine's alkyl or aryl substituent increase the electron density on the nitrogen atom, making it a stronger nucleophile and accelerating the reaction. Conversely, electron-withdrawing groups decrease nucleophilicity and slow down the reaction.

-

Steric Hindrance: The reaction is sensitive to steric bulk around the amino group.[5] As the size of the substituent on the amine increases, the approach to the electrophilic sulfur atom of the sulfonyl chloride becomes more hindered, leading to a decrease in the reaction rate. Highly branched primary amines may react sluggishly or require more forcing conditions.

The Critical Role of the Base

The base serves a dual purpose: to neutralize the HCl byproduct and, in some cases, to deprotonate the primary amine, increasing its nucleophilicity. The choice of base can significantly impact the reaction outcome.

-

Tertiary Amines (e.g., Triethylamine, Pyridine): These are commonly used non-nucleophilic bases that effectively scavenge HCl. Pyridine is often a good choice as it can also act as a nucleophilic catalyst in some cases.[4]

-

Inorganic Bases (e.g., K₂CO₃, NaHCO₃): These can be used in biphasic systems or with polar aprotic solvents. They are generally milder than strong organic bases.

A Word of Caution on Di-sulfonylation: A common side reaction with primary amines is di-sulfonylation, where the initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of the sulfonyl chloride. This is more prevalent with strong, unhindered bases and at higher temperatures. The N-H proton of the sulfonamide is acidic and can be removed to form a nucleophilic anion. To mitigate this, using a slight excess of the primary amine or a sterically hindered base is often beneficial.

Solvent Selection: The Reaction Medium

The choice of solvent is crucial for ensuring that all reactants are in solution and for influencing the reaction rate. Aprotic solvents are generally preferred to avoid reaction of the sulfonyl chloride with the solvent.

-

Dichloromethane (DCM): A common choice due to its inertness and ability to dissolve a wide range of organic compounds.

-

Tetrahydrofuran (THF): Another excellent aprotic solvent.

-

Acetonitrile (ACN): A more polar aprotic solvent that can be advantageous for less soluble amines.

The Influence of Temperature

The reaction is typically carried out at reduced temperatures (e.g., 0 °C) during the addition of the sulfonyl chloride to control the exothermic nature of the reaction and to minimize side reactions like di-sulfonylation. After the addition is complete, the reaction is often allowed to warm to room temperature and stirred until completion.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general and robust method for the synthesis of N-alkyl-6-methoxynaphthalene-2-sulfonamides.

Materials:

-

This compound

-

Primary amine

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 eq). Dissolve the amine in anhydrous DCM (approx. 0.1 M solution).

-

Base Addition: Cool the solution to 0 °C using an ice-water bath. Add the base (e.g., triethylamine, 1.2 eq) dropwise to the stirred solution.

-

Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes. The slow addition is critical to control the reaction temperature and minimize side reactions.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[6]

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkyl-6-methoxynaphthalene-2-sulfonamide.

Caption: Experimental workflow for sulfonamide synthesis.

Data Presentation: Reactivity Profile with Various Primary Amines

The following table summarizes the expected reactivity of this compound with a range of primary amines, illustrating the impact of steric and electronic factors. The yields and reaction times are representative and may vary based on the specific reaction conditions.

| Primary Amine | Structure | Steric Hindrance | Electronic Effect | Expected Yield (%) | Expected Reaction Time (h) |

| Benzylamine | C₆H₅CH₂NH₂ | Low | Neutral | 90-95 | 2-4 |

| n-Butylamine | CH₃(CH₂)₃NH₂ | Low | Electron-donating | 92-98 | 2-3 |

| iso-Propylamine | (CH₃)₂CHNH₂ | Medium | Electron-donating | 80-88 | 4-6 |

| tert-Butylamine | (CH₃)₃CNH₂ | High | Electron-donating | 40-60 | 12-16 |

| Aniline | C₆H₅NH₂ | Low | Electron-withdrawing (resonance) | 75-85 | 6-8 |

| 4-Nitroaniline | O₂NC₆H₄NH₂ | Low | Strongly electron-withdrawing | 50-70 | 10-14 |

| 4-Methoxyaniline | CH₃OC₆H₄NH₂ | Low | Strongly electron-donating | 90-97 | 2-4 |

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Yield | - Insufficiently reactive amine. - Steric hindrance. - Incomplete reaction. | - Increase reaction temperature after addition. - Prolong reaction time. - Consider a more activating base or catalyst. |

| Di-sulfonylation Product Observed | - Excess sulfonyl chloride. - Strong, unhindered base. - High reaction temperature. | - Use a slight excess of the primary amine (1.1-1.2 eq). - Switch to a weaker or more sterically hindered base (e.g., pyridine, 2,6-lutidine). - Maintain low temperature during addition and initial reaction phase. |

| Starting Material Remains | - Amine is a poor nucleophile. - Sulfonyl chloride has hydrolyzed. | - Ensure all reagents and solvents are anhydrous. - Run the reaction under an inert atmosphere. - For poorly reactive amines, consider using a catalytic amount of DMAP. |

| Complex Mixture of Products | - Multiple reactive sites on the amine. - Side reactions due to impurities. | - Use protecting groups for other reactive functionalities. - Ensure purity of starting materials. |

Conclusion: A Versatile Tool for Synthesis

This compound is a valuable and versatile reagent for the synthesis of a diverse range of sulfonamides. Its reactivity with primary amines, while governed by predictable steric and electronic principles, requires careful control of reaction parameters to achieve optimal outcomes. By understanding the underlying mechanisms and the impact of each component in the reaction mixture, researchers can effectively troubleshoot and optimize their synthetic protocols. This guide provides a foundational framework for the successful application of this important building block in drug discovery and development, enabling the creation of novel molecular architectures with tailored properties.

References

-

Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. (2021-10-01). Available from: [Link]

-

Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. (2024-09-30). Available from: [Link]

-

Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. ResearchGate. (2025-12-11). Available from: [Link]

-

Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. ResearchGate. (2024-09-30). Available from: [Link]

-

Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. (2018). Available from: [Link]

-

Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available from: [Link]

-

CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. YouTube. (2021-02-19). Available from: [Link]

-

2 - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Available from: [Link]

-

Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. ResearchGate. (2025-08-10). Available from: [Link]

-

23.9: Amines as Nucleophiles. Chemistry LibreTexts. (2021-07-31). Available from: [Link]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. (2023-09-28). Available from: [Link]

-

Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay - Wsu. Washington State University. Available from: [Link]

- Method for preparing 6-methoxy-2-acetonaphthalene. Google Patents. (2008-09-24).

-

2-acetyl-6-methoxynaphthalene - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

-

Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland. PMC - NIH. (2023-10-16). Available from: [Link]

- Method for synthesizing 6-methoxy-2-naphthaldehyde. Eureka | Patsnap.

-

Development and Validation of an Analytical Method for the Simultaneous Detection of Sulfonamides, Trimethoprim and Dapsone in. Preprints.org. Available from: [Link]

-

Simultaneous Determination of Sulfonamides, Trimethoprim, Ormethoprim and Dapsone in Livestock Products by LC-MS/MS with QuEChERS. Mass Spectrometry Letters | Korea Science. Available from: [Link]

-

2-Methoxynaphthalene. Grokipedia. Available from: [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. This compound;CAS No.:56875-59-3 [chemshuttle.com]

- 3. cbijournal.com [cbijournal.com]

- 4. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]

- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]

- 6. Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Hydrolysis Rate of 6-Methoxynaphthalene-2-sulfonyl Chloride in Aqueous Media

Introduction: The Critical Role of Sulfonyl Chloride Stability in Drug Development

6-Methoxynaphthalene-2-sulfonyl chloride is a key reactive intermediate in organic synthesis, particularly valued in the pharmaceutical industry for the construction of sulfonamide-based therapeutic agents.[1] Its utility stems from the electrophilic nature of the sulfonyl chloride moiety, which readily reacts with nucleophiles such as amines to form stable sulfonamide linkages. However, this same reactivity makes the compound susceptible to hydrolysis in the presence of water, a reaction that is often an undesired competing pathway during synthesis and can significantly impact product purity, yield, and the stability of the starting material during storage.

Understanding the kinetics and mechanism of hydrolysis of this compound is therefore not merely an academic exercise. For researchers, process chemists, and formulation scientists, this knowledge is paramount for:

-

Process Optimization: Designing reaction conditions (e.g., pH, temperature, solvent) that favor the desired nucleophilic substitution over hydrolysis.

-

Stability Assessment: Determining appropriate storage conditions and predicting the shelf-life of the compound.[2]

-

Analytical Method Development: Creating robust analytical protocols that account for the potential degradation of the analyte.[3]

This technical guide provides a comprehensive examination of the hydrolysis of this compound in aqueous media. We will delve into the underlying reaction mechanisms, explore the key factors that govern the rate of hydrolysis, and present detailed, field-proven experimental protocols for its quantitative determination.

Section 1: The Mechanistic Landscape of Sulfonyl Chloride Hydrolysis

The hydrolysis of aromatic sulfonyl chlorides, including this compound, is not a simple, single-pathway process. The reaction rate and dominant mechanism are highly dependent on the pH of the aqueous medium. The process is generally understood to proceed via a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur atom.[4][5] Two primary pathways operate in aqueous environments: neutral (solvolysis) and alkaline-mediated hydrolysis.

Neutral Hydrolysis (Solvolysis)

At neutral or acidic pH, the primary nucleophile is the water molecule itself. The reaction is believed to be a concerted process where a water molecule attacks the electrophilic sulfur center. This attack is often facilitated by a second water molecule acting as a general base, accepting a proton from the attacking water molecule in the transition state.[6] In this solvolysis reaction, the transition state is characterized by a balance between the formation of the new sulfur-oxygen bond and the breaking of the sulfur-chlorine bond.[4]

Alkaline Hydrolysis

Under basic conditions (typically pH > 8), the hydroxide ion (OH⁻), a significantly more potent nucleophile than water, becomes the dominant attacking species. The reaction mechanism remains SN2-like, but the rate is substantially accelerated. In the transition state for alkaline hydrolysis, bond formation between the hydroxide oxygen and the sulfur atom is more advanced than the cleavage of the sulfur-chlorine bond.[4] The rate of this pathway is directly proportional to the hydroxide ion concentration.

The overall observed rate of hydrolysis (k_obs) can be described by the following equation, which accounts for both the pH-independent neutral pathway and the pH-dependent alkaline pathway:

k_obs = k_w + k_OH[OH⁻]

where:

-

k_w is the first-order rate constant for neutral hydrolysis (solvolysis).

-

k_OH is the second-order rate constant for alkaline hydrolysis.

-

[OH⁻] is the concentration of hydroxide ions.

The interplay between these two mechanisms is visualized in the diagram below.

Section 2: Key Factors Governing the Rate of Hydrolysis

Several environmental and structural factors dictate the stability of this compound in aqueous solutions. A thorough understanding of these variables is essential for controlling its degradation.

Effect of pH

As established by the mechanistic discussion, pH is the most critical factor influencing the hydrolysis rate.

-

Acidic to Neutral pH (pH < 7): The hydrolysis rate is relatively slow and largely independent of pH, dominated by the solvolysis pathway (k_w).

-

Alkaline pH (pH > 8): The hydrolysis rate increases significantly and linearly with the concentration of hydroxide ions.[4] The base-catalyzed pathway (k_OH[OH⁻]) becomes dominant.

This pH-rate profile is characteristic of many compounds that undergo both neutral and base-catalyzed hydrolysis.[7]

Effect of Temperature

The rate of hydrolysis increases with temperature, a relationship typically described by the Arrhenius equation. Studies on analogous aromatic sulfonyl chlorides have determined the activation parameters for both neutral and alkaline hydrolysis, confirming the temperature dependence.[4] As a practical rule, increasing the temperature by 10°C can increase the hydrolysis rate by a factor of 2.5 to 3.9.[7] Therefore, to minimize degradation, this compound should be stored at reduced temperatures (e.g., 2-8°C).[8]

Effect of Aqueous Co-solvents

While this guide focuses on aqueous media, it is common to use water-miscible organic solvents in reactions. The composition of the solvent can have a non-monotonic effect on the hydrolysis rate.[9] Factors such as solvent polarity, the degree of water structuring, and specific solvent-solute interactions influence the stability of the transition state and thus the activation energy of the reaction.[10] Generally, moving to less polar aqueous-organic mixtures can slow the rate of hydrolysis.

Structural Effects: The Role of the Methoxy Group

The electronic nature of substituents on the aromatic ring influences the electrophilicity of the sulfur atom. The methoxy group (-OCH₃) in the 6-position is an electron-donating group. By donating electron density to the naphthalene ring system, it slightly reduces the partial positive charge on the sulfur atom, making it less susceptible to nucleophilic attack compared to an unsubstituted or electron-withdrawn analogue. This effect would be expected to result in a slower hydrolysis rate compared to, for example, p-nitrobenzenesulfonyl chloride.[4]

Section 3: Experimental Protocols for Quantifying Hydrolysis Rate

Accurate determination of the hydrolysis rate requires robust analytical methodology. The choice of technique depends on the available instrumentation, the required sensitivity, and the specific experimental conditions. The fundamental approach involves monitoring the disappearance of the sulfonyl chloride or the appearance of the sulfonic acid product over time.

Workflow for a Kinetic Hydrolysis Study

The general workflow for determining the hydrolysis rate constant is outlined below. This process is universal, regardless of the specific analytical technique employed.

Protocol 1: HPLC-Based Kinetic Analysis

High-Performance Liquid Chromatography (HPLC) is the preferred method due to its specificity and ability to simultaneously monitor the reactant and product.[11]

Objective: To determine the pseudo-first-order rate constant (k_obs) for the hydrolysis of this compound at a specific pH and temperature.

Materials & Equipment:

-

This compound

-

HPLC-grade acetonitrile and water

-

Buffer salts (e.g., phosphate, borate)

-

HPLC system with a UV detector and a C18 column

-

Thermostatted water bath or reaction block

-

Volumetric flasks, pipettes, and autosampler vials

Methodology:

-

Buffer Preparation: Prepare a series of aqueous buffers at the desired pH values (e.g., pH 4, 7, 9, 10). Ensure the final buffer concentration is sufficient to maintain constant pH throughout the reaction (e.g., 50 mM).

-

Stock Solution: Accurately prepare a stock solution of this compound (e.g., 10 mg/mL) in dry acetonitrile. This stock must be prepared fresh.

-

Reaction Setup: Place a known volume of the desired buffer (e.g., 50 mL) into a sealed reaction vessel and allow it to equilibrate to the target temperature (e.g., 25.0 ± 0.1 °C) in a water bath.

-

Reaction Initiation (t=0): Using a microliter syringe, spike the equilibrated buffer with a small volume of the stock solution to achieve the target initial concentration (e.g., 100 µg/mL). Immediately start a timer and mix thoroughly.

-

Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw an aliquot (e.g., 500 µL) of the reaction mixture.

-

Quenching: Immediately quench the reaction in the aliquot by diluting it into a vial containing a large volume of the HPLC mobile phase (e.g., 1.5 mL of 50:50 acetonitrile:water). This dilution effectively stops the hydrolysis.

-

HPLC Analysis: Analyze the quenched samples by HPLC. A typical method would use a C18 column with a gradient or isocratic elution of acetonitrile and water (with a modifier like 0.1% trifluoroacetic acid). Monitor the elution of the sulfonyl chloride and its sulfonic acid product at an appropriate wavelength (e.g., 254 nm).

-

Data Analysis:

-

Generate a calibration curve to relate peak area to the concentration of this compound.

-

For each time point, determine the concentration of the remaining sulfonyl chloride.

-

Plot the natural logarithm of the concentration (ln[R-SO₂Cl]) versus time (t).

-

The slope of the resulting straight line is equal to -k_obs. The pseudo-first-order rate constant is the absolute value of the slope.

-

Protocol 2: UV-Vis Spectrophotometry

This method is viable if the hydrolysis reaction results in a significant and measurable change in the UV-Vis absorbance spectrum. It offers the advantage of continuous, in-situ monitoring.

Objective: To determine k_obs by monitoring changes in UV absorbance.

Materials & Equipment:

-

Same as Protocol 1, but with a temperature-controlled UV-Vis spectrophotometer with a multicell holder or a stopped-flow accessory for very fast reactions.[12]

Methodology:

-

Spectral Scan: First, obtain the full UV-Vis spectra of the intact this compound and its final hydrolysis product (6-methoxynaphthalene-2-sulfonic acid) in the chosen buffer. Identify a wavelength where the change in absorbance upon hydrolysis is maximal.

-

Reaction Setup: Pipette the chosen buffer into a quartz cuvette and place it in the temperature-controlled cell holder of the spectrophotometer. Allow it to equilibrate.

-

Reaction Initiation (t=0): Add a small aliquot of the concentrated stock solution (in acetonitrile) to the cuvette, quickly cap and invert to mix, and immediately begin recording the absorbance at the chosen wavelength over time.

-

Data Analysis:

-

The reaction follows the equation: A_t = A_∞ + (A_0 - A_∞)e^(-k_obs * t)

-

Where A_t is absorbance at time t, A_0 is initial absorbance, and A_∞ is the final absorbance after the reaction is complete.

-

Plot ln(A_t - A_∞) versus time (t). The slope of this plot will be -k_obs.

-

Section 4: Data Presentation and Interpretation

The data gathered from the kinetic experiments should be organized systematically to facilitate interpretation and comparison across different conditions.

Tabulating Kinetic Data

All quantitative data should be summarized in a clear, structured table.

| pH | Temperature (°C) | k_obs (s⁻¹) | Half-life (t₁/₂) (s) |

| 7.0 | 25.0 | Value | ln(2) / k_obs |

| 9.0 | 25.0 | Value | ln(2) / k_obs |

| 10.0 | 25.0 | Value | ln(2) / k_obs |

| 7.0 | 35.0 | Value | ln(2) / k_obs |

| Table 1: Example Data Summary for the Hydrolysis of this compound. |

Deconvoluting Rate Constants

To separate the contributions of neutral (k_w) and alkaline (k_OH) hydrolysis, plot the observed rate constant (k_obs) against the hydroxide ion concentration ([OH⁻]).

-

The y-intercept of this plot will give the value of k_w.

-

The slope of the plot will give the second-order rate constant, k_OH.

This analysis provides a complete kinetic profile of the hydrolysis reaction, enabling accurate prediction of the compound's stability under any given pH condition within the studied range.

Conclusion

The hydrolytic stability of this compound is a critical parameter that dictates its handling, storage, and application in synthetic chemistry. Its degradation in aqueous media proceeds through two primary, pH-dependent pathways: a slow, neutral solvolysis and a much faster, base-catalyzed hydrolysis. By controlling key factors—most notably pH and temperature—scientists can effectively minimize this undesired side reaction. The experimental protocols detailed in this guide, particularly the use of HPLC for kinetic monitoring, provide a robust framework for quantitatively assessing the hydrolysis rate. This empirical data is indispensable for the rational design of synthetic processes and the development of stable formulations, ensuring the efficient and reliable use of this valuable chemical intermediate in the pursuit of new therapeutics.

References

-

King, J. F., & Rathore, R. (2006). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate. [Link]

-

King, J. F., & Lam, J. Y. L. (1992). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. [Link]

-

Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. [Link]

-

Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.). [Link]

-

Hall, H. K. Jr. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society. [Link]

-

Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. National Institutes of Health. [Link]

-

Scriven, E. F. V., & Toomey, J. E. Jr. (2010). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. WordPress. [Link]

-

Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. [Link]

-

Verma, B. C., et al. (1995). Titrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry. [Link]

- CN102375059A - The assay method of chlorosulfuric acid in thionyl chloride.

- CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.

-

Gerashchenko, I. O., et al. (2021). Water Determination in Aromatic Sulfonyl Chlorides Using the Karl Fischer Titration Method: Scope and Limitations. Organic and Biomolecular Chemistry. [Link]

-

Cevasco, G. (2016). The hydrolysis of 4-amino- and 4-dimethylaminobenzene sulfonyl chlorides: an unprecedented case of independence of reactivity from pH. Figshare. [Link]

-

Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

-

Reddit. (2014). Hydrolysis stable sulfonyl chlorides. r/chemistry. [Link]

-

Larch, C. P., & Williams, I. H. (2017). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry. [Link]

-

Mitchell, S. M., et al. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. PubMed. [Link]

-

Gnedin, B. G., & Ivanov, S. N. (2005). Solvation bifunctional catalysis of the Hydrolysis of Sulfonyl Chlorides by hydration complexes of 2-Propanol: influence of the substrate structure. ResearchGate. [Link]

-

Ivanov, S. N., Gnedin, B. G., & Shchukina, M. V. (2001). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. ResearchGate. [Link]

-

Wang, J., et al. (2023). Numerical Simulation and Process Enhancement of the Hydrolysis of 2-Chlorobenzal Chloride. MDPI. [Link]

-

Mabey, W. R., & Mill, T. (1987). Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride. PubMed. [Link]

Sources

- 1. Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides - Wordpress [reagents.acsgcipr.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound;CAS No.:56875-59-3 [chemshuttle.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. figshare.com [figshare.com]

An In-depth Technical Guide to 6-Methoxynaphthalene-2-sulfonyl Chloride: Properties, Stability, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Sulfonyl Chloride

6-Methoxynaphthalene-2-sulfonyl chloride is a highly reactive crystalline solid that has emerged as a pivotal building block in modern organic synthesis and medicinal chemistry. Its strategic importance lies in the unique combination of a naphthalene core, which imparts specific steric and electronic properties, a methoxy group that influences reactivity and solubility, and a highly electrophilic sulfonyl chloride moiety. This trifecta of functional groups makes it an invaluable intermediate for the construction of complex molecular architectures, particularly in the development of novel pharmaceutical agents.

The sulfonyl chloride group is a potent electrophile, readily undergoing nucleophilic substitution with a wide array of nucleophiles, most notably amines, to form stable sulfonamide linkages. The sulfonamide functional group is a cornerstone of drug design, present in a multitude of therapeutic agents, including antibiotics, diuretics, and anticancer drugs. The ability to introduce the 6-methoxynaphthalene scaffold via this robust reaction provides chemists with a powerful tool to explore new chemical space and develop compounds with tailored pharmacological profiles. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its stability profile, and detailed protocols for its synthesis and a representative synthetic application, empowering researchers to effectively and safely utilize this versatile reagent.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in synthesis. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₁H₉ClO₃S | [1][2] |

| Molecular Weight | 256.71 g/mol | [1][2] |

| CAS Number | 56875-59-3 | [1] |

| Appearance | Light yellow to beige crystalline solid/powder | [3][4] |

| Melting Point | 108 - 109 °C | [4] |

| Solubility | Insoluble in water; soluble in many organic solvents. | [4] |

| Storage Conditions | 2-8 °C, under inert atmosphere, away from moisture. | [1] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring system, with chemical shifts influenced by the electron-withdrawing sulfonyl chloride group and the electron-donating methoxy group. A singlet corresponding to the three protons of the methoxy group would be expected in the upfield region (around 3.9-4.0 ppm). The aromatic protons would appear as a series of doublets and multiplets in the downfield region (typically 7.0-8.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the eleven unique carbon atoms in the molecule. The carbon bearing the methoxy group and the carbons of the naphthalene ring will appear in the aromatic region (100-160 ppm). The methoxy carbon will be a distinct signal around 55-60 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the sulfonyl chloride functional group. Strong characteristic absorption bands are expected for the asymmetric and symmetric stretching vibrations of the S=O bonds, typically appearing in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.[5] Aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 256.7. A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak) would be a key diagnostic feature. Fragmentation patterns would likely involve the loss of SO₂, Cl, or the entire SO₂Cl group.

Chemical Reactivity and Stability: A Balancing Act

The synthetic utility of this compound is intrinsically linked to its high reactivity, which in turn dictates its stability and handling requirements.

Reactivity Profile

The core of its reactivity lies in the highly electrophilic sulfur atom of the sulfonyl chloride group. This electrophilicity is enhanced by the two electron-withdrawing oxygen atoms and the chlorine atom. Consequently, it readily reacts with a broad range of nucleophiles.

Figure 1: Reactivity of this compound with common nucleophiles.

The most significant reaction is with primary and secondary amines to form sulfonamides. This reaction is typically fast and high-yielding, often proceeding at room temperature in the presence of a base to neutralize the HCl byproduct. The methoxy group on the naphthalene ring can subtly influence the reactivity of the sulfonyl chloride through its electronic effects.

Stability and Decomposition Pathways

The high reactivity of sulfonyl chlorides also makes them susceptible to decomposition, primarily through hydrolysis and thermal degradation.

-

Hydrolysis: this compound is sensitive to moisture. In the presence of water, it will hydrolyze to the corresponding 6-methoxynaphthalene-2-sulfonic acid.[6] This reaction is often rapid and exothermic. Therefore, it is crucial to handle and store the compound under anhydrous conditions. The low aqueous solubility of aryl sulfonyl chlorides can, to some extent, protect them from rapid hydrolysis in biphasic systems, a principle that can be exploited in certain synthetic procedures.

-

Thermal Stability: Aryl sulfonyl chlorides are generally less thermally stable than their corresponding sulfonyl fluorides.[7] While specific data for this compound is not available, analogous compounds have been shown to decompose at elevated temperatures.[7] Decomposition can proceed through various pathways, including the extrusion of sulfur dioxide. It is advisable to avoid prolonged heating of the compound, especially in the presence of impurities that could catalyze decomposition.

-

Incompatibilities: The compound is incompatible with strong oxidizing agents, strong bases, and, as mentioned, water.[4] Contact with these substances should be strictly avoided.

Experimental Protocols: A Practical Guide

The following protocols are provided as a guide for the synthesis and application of this compound. These are based on established methodologies for analogous compounds and should be adapted and optimized as necessary for specific experimental setups.

Protocol 1: Synthesis of this compound

This protocol describes a common method for the preparation of aryl sulfonyl chlorides from the corresponding sulfonic acid salt using thionyl chloride.

Materials:

-

Sodium 6-methoxy-2-naphthalenesulfonate

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Anhydrous toluene

-

Ice bath

-

Round-bottom flask with reflux condenser and gas outlet/scrubber

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser connected to a gas scrubber (to neutralize HCl and SO₂ byproducts), add sodium 6-methoxy-2-naphthalenesulfonate.

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene to create a slurry. To this, add an excess of thionyl chloride (typically 2-3 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of N,N-dimethylformamide (e.g., a few drops) to the reaction mixture. The reaction may initiate with gentle warming.

-

Reaction: Heat the reaction mixture to a gentle reflux (the temperature will depend on the boiling point of the solvent and excess thionyl chloride) and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC (thin-layer chromatography).

-

Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the volatile and corrosive byproducts.

-

Isolation: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure product.

Causality Behind Experimental Choices:

-

Thionyl Chloride: This reagent is a common and effective chlorinating agent for converting sulfonic acids and their salts to sulfonyl chlorides.

-

DMF (catalyst): DMF catalyzes the reaction through the formation of the Vilsmeier reagent, which is a more reactive chlorinating species.

-

Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical to prevent the hydrolysis of the thionyl chloride and the product sulfonyl chloride.

-

Gas Scrubber: The reaction generates acidic and toxic gases (HCl and SO₂), which must be neutralized before venting.

Figure 2: Workflow for the synthesis of this compound.

Protocol 2: Synthesis of N-Phenyl-6-methoxynaphthalene-2-sulfonamide

This protocol details a representative reaction of this compound with an amine (aniline) to form a sulfonamide.

Materials:

-

This compound

-

Aniline

-

Pyridine or triethylamine (as a base)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DCM.

-

Amine and Base Addition: To the stirred solution, add aniline (1 equivalent) followed by pyridine or triethylamine (1.1-1.2 equivalents).

-

Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the progress of the reaction by TLC.

-

Quenching and Extraction: Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-phenyl-6-methoxynaphthalene-2-sulfonamide.

Self-Validating System:

-

The progress of the reaction can be easily monitored by TLC, observing the consumption of the starting materials and the appearance of the product.

-

The work-up procedure is designed to systematically remove unreacted starting materials and byproducts, ensuring the isolation of a clean crude product.

-

The final purification step provides a means to obtain the product in high purity, which can be confirmed by standard analytical techniques (NMR, MS, melting point).

Safe Handling and Storage

Given its reactivity and sensitivity to moisture, proper handling and storage of this compound are paramount for ensuring its integrity and the safety of laboratory personnel.

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of moisture and incompatible materials.[1][4] Storage at 2-8 °C is recommended.[1] The container should be flushed with an inert gas like argon or nitrogen before sealing.

-

Spill and Disposal: In case of a spill, avoid raising dust. Absorb with a dry, inert material and dispose of as hazardous waste. Do not use water for cleanup.[8] All waste materials should be disposed of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its high reactivity, while a key to its synthetic utility, also necessitates careful handling and storage to prevent decomposition. By understanding its chemical properties, stability, and reactivity, and by following established protocols, researchers can effectively and safely leverage this important building block to advance their scientific endeavors. The information and protocols provided in this guide serve as a foundation for the successful application of this compound in the laboratory.

References

-

LookChem. 7-Methoxynaphthalene-2-sulfonyl chloride|56875-60-6. Available from: [Link]

-

ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. (2008). Available from: [Link]

- King, J. F., & Lee, T. W. S. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 57(19), 2370–2378.

- Moody, C. J., & Rees, C. W. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 903–908.

- Al-Badri, H. A., & Al-Smadi, M. H. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Molecules, 27(24), 8758.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 2-Methoxynaphthalene(93-04-9) IR Spectrum [chemicalbook.com]

- 3. 2-(chloromethyl)-6-methoxynaphthalene | CAS#:41790-33-4 | Chemsrc [chemsrc.com]

- 4. CN101270040A - Method for preparing 6-methoxy-2-acetonaphthalene - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 2-Naphthalenesulfonyl chloride | C10H7ClO2S | CID 7125 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Methoxynaphthalene-2-sulfonyl Chloride: A Core Reagent for Synthesis and Discovery

Abstract

6-Methoxynaphthalene-2-sulfonyl chloride stands as a pivotal reagent in modern organic synthesis, bridging the gap between fundamental chemical reactivity and advanced applications in drug discovery and biochemical analysis. Its unique molecular architecture, which combines the fluorescent methoxynaphthalene core with a highly reactive sulfonyl chloride handle, makes it an invaluable building block for creating complex molecular structures.[1] This guide provides an in-depth examination of its chemical identity, synthesis, reactivity, and core applications. We delve into the mechanistic principles that govern its utility, provide field-proven experimental protocols for its synthesis and derivatization, and explore its role as both a foundational intermediate for medicinal chemistry and a fluorescent probe for labeling biomolecules. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the versatile properties of this important synthetic intermediate.

Chemical Identity and Physicochemical Properties

This compound is an aromatic sulfonyl chloride characterized by a naphthalene scaffold substituted with a methoxy group at the 6-position and a sulfonyl chloride group at the 2-position. This substitution pattern is key to its utility, influencing both its reactivity and the photophysical properties of its derivatives.

Molecular Structure and Identification

The structure of this compound is depicted below. The presence of the electron-donating methoxy group and the strongly electron-withdrawing sulfonyl chloride group creates a polarized aromatic system that dictates its reactivity in electrophilic and nucleophilic substitution reactions.

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Data

The key properties of the title compound are summarized below. While an experimental melting point is not consistently reported in public literature, its physical form is crystalline. Spectroscopic data is limited; therefore, a predicted NMR analysis based on established chemical shift principles for substituted naphthalenes is provided for characterization purposes.

| Property | Value | Source(s) |

| CAS Number | 56875-59-3 | [2] |

| Molecular Formula | C₁₁H₉ClO₃S | [2] |

| Molecular Weight | 256.71 g/mol | [2] |

| Physical Form | Crystals | |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Acetonitrile); Reacts with protic solvents (e.g., water, alcohols). | Inferred from structure |

| Storage | 2-8 °C, under inert, dry atmosphere. | [2] |

| Predicted ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic | ~8.4 | s | 1H | H-1 |

| ~8.0 | d | 1H | H-3 | |

| ~7.9 | d | 1H | H-4 | |

| ~7.8 | d | 1H | H-8 | |

| ~7.4 | dd | 1H | H-7 | |

| ~7.2 | d | 1H | H-5 | |

| Methoxy | ~3.9 | s | 3H | -OCH₃ |

| Predicted ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Aromatic | ~160 | C-6 |

| ~145 | C-2 | |

| ~138 | C-4a | |

| ~132 | C-8a | |

| ~131 | C-4 | |

| ~130 | C-8 | |

| ~128 | C-3 | |

| ~125 | C-1 | |

| ~120 | C-7 | |

| ~106 | C-5 | |

| Methoxy | ~56 | -OCH₃ |

Note: NMR predictions are based on analysis of structurally similar compounds and standard chemical shift increments. Experimental verification is recommended.

Synthesis and Purification

The most direct and industrially relevant method for preparing this compound is the electrophilic chlorosulfonation of 2-methoxynaphthalene (also known as Nerolin). This reaction leverages the directing effects of the methoxy group to favor substitution at the C-2 and C-6 positions of the naphthalene ring.

Causality of the Synthetic Approach

The choice of chlorosulfonic acid as the reagent is critical. It serves as both the source of the electrophile (+SO₂Cl) and the reaction solvent. The reaction mechanism proceeds via electrophilic aromatic substitution. The electron-donating methoxy group is an ortho-, para-director. In the naphthalene system, it strongly activates the C-1 position (ortho) and moderately activates the C-6 position (para-like). While some C-1 sulfonation may occur, the C-6 position is sterically more accessible, and under controlled conditions, sulfonation at the 2-position of the other ring is favored, leading to the desired product. Careful control of temperature is paramount to minimize the formation of undesired isomers and polysubstituted byproducts.

Caption: Workflow for the synthesis of this compound.

Purification Protocol